2-ETHOXY-N-{[1-(2-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE
Overview
Description
2-ETHOXY-N-{[1-(2-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of ethoxy groups and a piperidine ring, which are integral to its chemical structure and properties. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-{[1-(2-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxybenzoic acid with piperidine to form an intermediate, which is then further reacted with benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-{[1-(2-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ETHOXY-N-{[1-(2-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-{[1-(2-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-ETHOXYBENZOIC ACID: Shares the ethoxy group but lacks the piperidine ring.
N-BENZOYLPIPERIDINE: Contains the piperidine ring but differs in the substituents on the benzamide moiety.
Uniqueness
2-ETHOXY-N-{[1-(2-ETHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(2-ethoxybenzoyl)piperidin-4-yl]methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-3-29-21-11-7-5-9-19(21)23(27)25-17-18-13-15-26(16-14-18)24(28)20-10-6-8-12-22(20)30-4-2/h5-12,18H,3-4,13-17H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHKEJYNRWWQHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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